molecular formula C18H16N2O3S B2858784 (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile CAS No. 339276-65-2

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile

Cat. No.: B2858784
CAS No.: 339276-65-2
M. Wt: 340.4
InChI Key: CYNIJVZHTUDTHY-CHWMWHQTSA-N
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Description

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile is an organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenylamino group, and a penta-2,4-dienenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile typically involves a multi-step process:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Coupling with the methoxyphenylamine: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline under basic conditions to form the benzenesulfonyl-4-methoxyaniline intermediate.

    Formation of the penta-2,4-dienenitrile backbone: This involves the reaction of the intermediate with a suitable dienophile under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benzenesulfonyl-4-methoxybenzaldehyde or benzenesulfonyl-4-methoxybenzoic acid.

    Reduction: Formation of benzenesulfonyl-4-methoxyphenylamine.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile is unique due to its combination of a benzenesulfonyl group and a methoxyphenylamino group, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-16-11-9-15(10-12-16)20-14-18(8-5-13-19)24(21,22)17-6-3-2-4-7-17/h2-12,14,20H,1H3/b8-5+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNIJVZHTUDTHY-CHWMWHQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=CC#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C=C\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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